N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrophenyl and acetamido groups in the molecule suggests that it may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of m-Tolyl Group: The m-tolyl group can be attached through Friedel-Crafts alkylation or related reactions.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl and acetamido groups may play a role in binding to the target site and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide: Unique due to its specific functional groups and structure.
Other Benzofuran Derivatives: Compounds like 2-acetylbenzofuran, 2-benzoylbenzofuran, which may have different substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
3-[[2-(3-methylphenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-15-5-4-6-16(13-15)14-21(28)26-22-19-7-2-3-8-20(19)32-23(22)24(29)25-17-9-11-18(12-10-17)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKNOCNAROTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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